molecular formula C7H10N4O2S B12958008 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide

3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide

Cat. No.: B12958008
M. Wt: 214.25 g/mol
InChI Key: BQXIMVPLFXFLPG-UHFFFAOYSA-N
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Description

3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles that have gained significant attention due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the aminopyrimidine moiety in this compound further enhances its chemical versatility and potential biological activity.

Preparation Methods

The synthesis of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Scientific Research Applications

3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex thietane derivatives and other sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.

    Medicine: Thietane derivatives, including this compound, have shown potential as antidepressant agents.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The thietane ring may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

2-N-(1,1-dioxothietan-3-yl)pyrimidine-2,5-diamine

InChI

InChI=1S/C7H10N4O2S/c8-5-1-9-7(10-2-5)11-6-3-14(12,13)4-6/h1-2,6H,3-4,8H2,(H,9,10,11)

InChI Key

BQXIMVPLFXFLPG-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC2=NC=C(C=N2)N

Origin of Product

United States

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